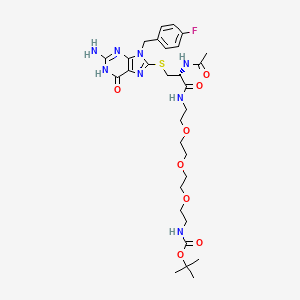
tert-Butyl (R)-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as amino, fluorobenzyl, and purinyl groups, makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
The synthesis of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate (Boc) groups. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The synthesis may also involve palladium-catalyzed cross-coupling reactions to introduce various functional groups .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane.
Scientific Research Applications
tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate has several applications in scientific research:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Its functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The Boc group can be cleaved under acidic conditions, releasing the active amine . This amine can then participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The presence of the fluorobenzyl and purinyl groups suggests potential interactions with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and carbamates, such as:
tert-Butyl carbamate: Used in similar synthetic applications.
N-Boc-protected anilines: Commonly used in organic synthesis.
Carbamic acid derivatives: Used in various chemical reactions and as intermediates.
The uniqueness of tert-Butyl ®-(4-(((2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)methyl)-2,5-dioxo-9,12,15-trioxa-3,6-diazaheptadecan-17-yl)carbamate lies in its complex structure, which allows for diverse applications and interactions in scientific research.
Properties
Molecular Formula |
C30H43FN8O8S |
|---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[[(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H43FN8O8S/c1-19(40)35-22(25(41)33-9-11-44-13-15-46-16-14-45-12-10-34-29(43)47-30(2,3)4)18-48-28-36-23-24(37-27(32)38-26(23)42)39(28)17-20-5-7-21(31)8-6-20/h5-8,22H,9-18H2,1-4H3,(H,33,41)(H,34,43)(H,35,40)(H3,32,37,38,42)/t22-/m0/s1 |
InChI Key |
JSUYISGEYGYJQH-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















